Prunetin Prunetin Prunetin is a hydroxyisoflavone that is genistein in which the hydroxy group at position 7 is replaced by a methoxy group. It has a role as a metabolite, an EC 1.3.1.22 [3-oxo-5alpha-steroid 4-dehydrogenase (NADP(+))] inhibitor, an anti-inflammatory agent and an EC 1.2.1.3 [aldehyde dehydrogenase (NAD(+))] inhibitor. It is a hydroxyisoflavone and a member of 7-methoxyisoflavones. It is functionally related to a genistein. It is a conjugate acid of a prunetin-5-olate.
Prunetin is a natural product found in Iris milesii, Ficus nervosa, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 552-59-0
VCID: VC21341377
InChI: InChI=1S/C16H12O5/c1-20-11-6-13(18)15-14(7-11)21-8-12(16(15)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3
SMILES:
Molecular Formula: C16H12O5
Molecular Weight: 284.26 g/mol

Prunetin

CAS No.: 552-59-0

Cat. No.: VC21341377

Molecular Formula: C16H12O5

Molecular Weight: 284.26 g/mol

* For research use only. Not for human or veterinary use.

Prunetin - 552-59-0

CAS No. 552-59-0
Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
IUPAC Name 5-hydroxy-3-(4-hydroxyphenyl)-7-methoxychromen-4-one
Standard InChI InChI=1S/C16H12O5/c1-20-11-6-13(18)15-14(7-11)21-8-12(16(15)19)9-2-4-10(17)5-3-9/h2-8,17-18H,1H3
Standard InChI Key KQMVAGISDHMXJJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)O)O
Melting Point 246 - 248 °C

Chemical Structure and Properties

Chemical Identity

Prunetin (5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-4H-chromen-4-one) is an isoflavone with a chemical formula of C₁₆H₁₂O₅ and a molecular weight of 284.26 Da . It is classified as a 7-O-methylisoflavone, which is characterized by methoxy groups attached to the C7 atom of the isoflavone backbone . Prunetin is identified by the CAS Registry Number 552-59-0 and is also known by several synonyms including padmakastein, cerasin, prunusetin, and 4',5-dihydroxy-7-methoxyisoflavone . The compound has a distinctive bitter taste, which is characteristic of many flavonoids found in plant sources .

Physical Properties

Prunetin exists as a white to off-white powder under standard conditions. It exhibits specific physical characteristics that influence its behavior in biological systems and its potential applications in pharmaceutical preparations. The key physical properties of prunetin are summarized in Table 1.

Table 1. Physical Properties of Prunetin

PropertyValueReference
Melting Point240-242°C
Boiling Point346.76°C (estimate)
Density1.2160 (estimate)
Refractive Index1.6200 (estimate)
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone
FormPowder
pKa6.35±0.20 (Predicted)
ColorWhite to off-white
LogP3.530 (estimated)

Structural Characteristics

The molecular structure of prunetin is based on a 2-phenylchromene-4-skeleton, which is characteristic of flavonoids . It is specifically an O-methylated isoflavone, where the hydroxy group at position 7 of genistein is replaced by a methoxy group . This methylation pattern distinguishes prunetin from other isoflavones and contributes to its unique biological activities. The chemical structure includes two benzene rings connected by a heterocyclic pyran ring, with hydroxyl groups at positions 4' and 5, and a methoxy group at position 7 .

Biological Activities

Enzymatic Inhibition

Prunetin exhibits significant inhibitory effects on several enzymes, which contributes to its diverse biological activities. It is particularly noted for its action as an allosteric inhibitor of human liver aldehyde dehydrogenase (ALDH) . This inhibition occurs possibly through binding at an allosteric site rather than the active site of the enzyme.

In addition to ALDH inhibition, prunetin also inhibits alcohol dehydrogenase, 3',5'-cyclic-nucleotide phosphodiesterase, phosphodiesterase 4, and protein-tyrosine kinase . The compound has been identified as an antagonist of the progesterone receptor when used at concentrations of 25 and 50 μM, suggesting potential applications in hormone-related conditions .

Research has also shown that prunetin can inhibit 3-oxo-5alpha-steroid 4-dehydrogenase (NADP+), an enzyme that converts testosterone into the more potent androgen 5alpha-dihydrotestosterone . This property may be relevant for conditions related to androgen excess.

Cardiovascular Effects

Studies have demonstrated that prunetin can lower blood pressure in spontaneously hypertensive rats and relax isolated rat aortic rings . These effects are mediated through calcium channel block mechanisms in vascular smooth muscles, suggesting potential therapeutic applications in hypertension and other cardiovascular conditions . The ability of prunetin to modulate calcium channels may also contribute to its effects in other physiological systems.

Anticancer Properties

In Vitro Studies

Extensive research has focused on the anticancer effects of prunetin in various cell lines. Table 2 summarizes the key findings from in vitro studies examining the effects of prunetin on different cancer types.

Table 2. In Vitro Anticancer Effects of Prunetin

Cancer TypeCell LineTreatment ConcentrationMechanismsReference
OsteosarcomaMG-6320 and 25 μMIncreased Bax and caspases, decreased Bcl-2, inhibited Pin-1
Bladder CancerRT-421.11 and 42.22 μg/mLIncreased caspase-3, TNF-α mediated
Gastric CancerAGSNot specifiedDifferentially expressed 1,118 genes (463 up-regulated, 655 down-regulated)

In osteosarcoma MG-63 cells, prunetin at concentrations of 20 and 25 μM stimulated apoptosis through enhancement of Bax and caspases, prevented cell proliferation, and decreased Bcl-2 in a dose-dependent manner . It also exhibited antitumor effects by inhibiting peptidyl-prolyl isomerase-1 (Pin-1), which is overexpressed in human malignancies .

Treatment of bladder cancer RT-4 cells with prunetin at 21.11 and 42.22 μg/mL induced apoptosis via caspase-3 and tumor necrosis factor-alpha (TNF-α) . These findings highlight the potential of prunetin as an anticancer agent targeting multiple signaling pathways.

A transcriptome analysis on prunetin-treated AGS gastric cancer cells identified a total of 1,118 differentially expressed genes, among which 463 were up-regulated and 655 were down-regulated . Notably, around 40 genes were found to be related to necroptosis, with 16 genes in close association with the Receptor Interacting Protein Kinase (RIPK) family . Validation of the RIPK genes through GEPIA identified 8 genes (NRP1, MNX1, SSRP1, PRDX2, PLRG1, LGALS4, SNX5, and FXYD3) that are highly expressed in stomach cancer but were significantly down-regulated in prunetin-treated samples .

In Vivo Studies

The anticancer effects of prunetin have also been investigated in animal models, providing valuable insights into its potential clinical applications. Table 3 presents the findings from in vivo studies examining the anticancer effects of prunetin.

Table 3. In Vivo Anticancer Effects of Prunetin

Cancer TypeAnimal ModelTreatment RegimenMechanismsReference
Lung CancerSwiss albino mouse with benzo(a)pyrene-induced cancer30 mg/kg for 12-18 weeks (oral administration)Decreased carcinoembryonic antigen (CEA)
Liver CancerMale Wistar rat with diethylnitrosamine-induced cancer100 µM/kg for 16 weeksDownregulated cyclin-D1, upregulated Bcl-2, Bax, caspase-3, and caspase-9

In a study using Swiss albino mice with benzo(a)pyrene-induced lung cancer, oral administration of prunetin at 30 mg/kg for 12-18 weeks led to a decrease in carcinoembryonic antigen (CEA) and related metabolites . CEA is a tumor marker associated with various cancers, and its reduction suggests the antitumor activity of prunetin.

Another in vivo study examined the effects of prunetin on diethylnitrosamine-induced liver cancer in male Wistar rats. Treatment with 100 μM/kg of prunetin for 16 weeks delayed liver cancer growth, downregulated cyclin-D1 protein expression, and upregulated Bcl-2, Bax, caspase-3, and caspase-9 gene expression . These molecular changes indicate that prunetin may exert its anticancer effects through modulation of cell cycle regulation and apoptotic pathways.

Molecular Mechanisms

The anticancer effects of prunetin are mediated through multiple molecular mechanisms, primarily focusing on apoptotic pathways. In various cancer cell lines, prunetin has been shown to induce apoptosis through the activation of caspases, modulation of Bcl-2 family proteins, and regulation of other signaling molecules involved in cell death .

Prunetin also affects the cell cycle, as evidenced by the downregulation of cyclin-D1 in liver cancer models . Furthermore, the compound has been found to influence necroptosis, a form of programmed cell death distinct from apoptosis, through modulation of genes associated with the RIPK family .

Recent transcriptomic analysis has expanded our understanding of the molecular mechanisms underlying the anticancer effects of prunetin, particularly in gastric cancer. The identification of specific genes regulated by prunetin provides potential targets for future therapeutic interventions .

Derivatives and Related Compounds

Prunetin Glycosides

Several glycosylated derivatives of prunetin have been identified and studied for their biological activities. These include:

Prunetin-4O-Glucoside (Prunetrin): This derivative is a glycosyloxyisoflavone found primarily in Dalbergia sissoo and Trifolium pratense . It has been shown to induce apoptosis in liver cancer cell lines (Hep3B, HepG2, and Huh7) through various mechanisms including activation of PARP and caspase-3, effects on mitochondrial pathways, and inhibition of the Akt/mTOR pathway .

Prunetin 5-O-glucoside: This glycoside has been studied in gastric cancer AGS cells, where it activates PARP and caspase-3 at concentrations of 50, 75, and 150 μM .

8-C-glucosyl prunetin: This derivative has been isolated from the leaves of Dalbergia hainanensis, although its biological activities are less extensively studied compared to other prunetin glycosides .

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